molecular formula C24H25N3O2 B2387783 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428359-17-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2387783
CAS No.: 1428359-17-4
M. Wt: 387.483
InChI Key: VDGZTGNLJMXUJL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as benzil) under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Cyclohexene Derivative Formation: The cyclohexene moiety can be synthesized through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.

    Final Coupling: The final step involves coupling the cyclohexene derivative with the quinoxaline core using an appropriate linker, such as an acetamide group, under suitable reaction conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug discovery and development, particularly for its quinoxaline core which is known for antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or intercalation into DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Phenylquinoxaline: A derivative with a phenyl group attached to the quinoxaline core.

    Cyclohexene-Quinoxaline Derivatives: Compounds with similar cyclohexene and quinoxaline moieties.

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is unique due to its specific combination of a cyclohexene moiety, a phenyl group, and a quinoxaline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-22(25-16-15-18-9-3-1-4-10-18)17-27-21-14-8-7-13-20(21)26-23(24(27)29)19-11-5-2-6-12-19/h2,5-9,11-14H,1,3-4,10,15-17H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGZTGNLJMXUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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